(1-((R)-2-Benzamidopropanoyl)pyrrolidin-2-yl)boronic acid
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Overview
Description
(1-(®-2-Benzamidopropanoyl)pyrrolidin-2-yl)boronic acid is a compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound features a pyrrolidine ring, a benzamide group, and a boronic acid moiety, making it a versatile scaffold for various biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(®-2-Benzamidopropanoyl)pyrrolidin-2-yl)boronic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized from various cyclic or acyclic precursors.
Introduction of the Benzamide Group: The benzamide group is introduced through an amidation reaction, where a benzoyl chloride reacts with an amine to form the benzamide.
Attachment of the Boronic Acid Moiety: The boronic acid group is introduced via a borylation reaction, often using boronic acid derivatives such as pinacol boronate esters.
Industrial Production Methods
Industrial production of (1-(®-2-Benzamidopropanoyl)pyrrolidin-2-yl)boronic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(1-(®-2-Benzamidopropanoyl)pyrrolidin-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the boronic acid site.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(1-(®-2-Benzamidopropanoyl)pyrrolidin-2-yl)boronic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (1-(®-2-Benzamidopropanoyl)pyrrolidin-2-yl)boronic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
®-Pyrrolidin-2-yl-boronic acid: Shares the pyrrolidine and boronic acid moieties but lacks the benzamide group.
Benzoylglycylpyrrolidin-2-ylboronic acid: Similar structure but with different substituents on the pyrrolidine ring.
Uniqueness
(1-(®-2-Benzamidopropanoyl)pyrrolidin-2-yl)boronic acid is unique due to its combination of a pyrrolidine ring, benzamide group, and boronic acid moiety, which provides a versatile scaffold for various biological applications .
Properties
CAS No. |
915284-98-9 |
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Molecular Formula |
C14H19BN2O4 |
Molecular Weight |
290.12 g/mol |
IUPAC Name |
[1-[(2R)-2-benzamidopropanoyl]pyrrolidin-2-yl]boronic acid |
InChI |
InChI=1S/C14H19BN2O4/c1-10(16-13(18)11-6-3-2-4-7-11)14(19)17-9-5-8-12(17)15(20)21/h2-4,6-7,10,12,20-21H,5,8-9H2,1H3,(H,16,18)/t10-,12?/m1/s1 |
InChI Key |
JBEIDHHJQWKELT-RWANSRKNSA-N |
Isomeric SMILES |
B(C1CCCN1C(=O)[C@@H](C)NC(=O)C2=CC=CC=C2)(O)O |
Canonical SMILES |
B(C1CCCN1C(=O)C(C)NC(=O)C2=CC=CC=C2)(O)O |
Origin of Product |
United States |
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